3-Hydroxybicyclo(4.2.0)octa-1,3,5-triene-7,8-dione
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Overview
Description
4-Hydroxybenzocyclobutene-1,2-dione is an organic compound with the molecular formula C8H4O3. It is a bicyclic compound that contains both a benzene ring and a cyclobutene ring. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 4-Hydroxybenzocyclobutene-1,2-dione can be achieved through several methods. One common synthetic route involves the oxidation of cyclic hydrazides prepared from phthalic anhydrides in the presence of anthracene. This reaction yields the corresponding Diels-Alder adducts, which, upon flash vacuum pyrolysis, produce 4-Hydroxybenzocyclobutene-1,2-dione and its derivatives . Industrial production methods may involve similar oxidative processes, optimized for higher yields and purity.
Chemical Reactions Analysis
4-Hydroxybenzocyclobutene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of this compound can lead to the formation of quinones, while reduction reactions can yield hydroquinones. Substitution reactions often involve the replacement of the hydroxyl group with other functional groups, leading to a variety of derivatives .
Scientific Research Applications
4-Hydroxybenzocyclobutene-1,2-dione has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anti-diabetic properties, as it can inhibit key enzymes involved in carbohydrate metabolism . Additionally, this compound is used in the development of new materials, such as polymers and resins, due to its ability to undergo polymerization and cross-linking reactions .
Mechanism of Action
The mechanism of action of 4-Hydroxybenzocyclobutene-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-diabetic effects are attributed to its ability to inhibit enzymes like α-glucosidase and α-amylase, which play crucial roles in carbohydrate metabolism . The compound’s unique structure allows it to bind to these enzymes, thereby reducing their activity and lowering blood glucose levels.
Comparison with Similar Compounds
4-Hydroxybenzocyclobutene-1,2-dione can be compared with other similar compounds, such as 4-Hydroxy-2-quinolones and benzocyclobutene derivatives. While 4-Hydroxy-2-quinolones are known for their pharmaceutical and biological activities, 4-Hydroxybenzocyclobutene-1,2-dione stands out due to its unique bicyclic structure and reactivity . Other benzocyclobutene derivatives, such as 4-methoxy- and 4,5-dimethoxy-benzocyclobutene-1,2-dione, also exhibit interesting chemical properties but differ in their functional groups and reactivity .
Properties
CAS No. |
75833-48-6 |
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Molecular Formula |
C8H4O3 |
Molecular Weight |
148.11 g/mol |
IUPAC Name |
3-hydroxybicyclo[4.2.0]octa-1(6),2,4-triene-7,8-dione |
InChI |
InChI=1S/C8H4O3/c9-4-1-2-5-6(3-4)8(11)7(5)10/h1-3,9H |
InChI Key |
DTOXGHBXEUSSFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C2=O |
Origin of Product |
United States |
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